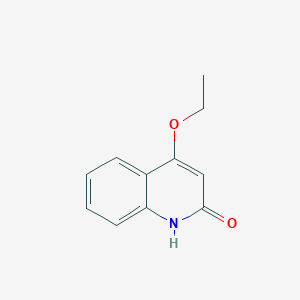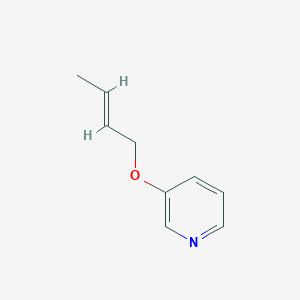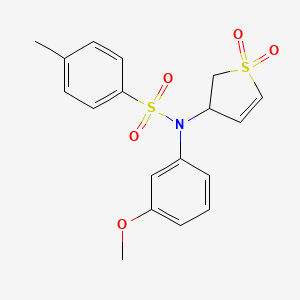
4-ethoxyquinolin-2(1H)-one
説明
Synthesis Analysis
The synthesis of similar compounds, such as substituted 4-methoxy-1H-quinolin-2-ones, has been described in the literature . The process involves several steps, starting with the synthesis of substituted 2, 4-dichloro quinoline from aniline (substituted), with malonic acid and phosphorous-oxychloride. In the second step, the substituted 2, 4 dichloro compounds are heated with freshly prepared methanolic sodium methoxide solution to give 2, 4-dimethoxy quinoline compounds .科学的研究の応用
Antitumor Applications
4-ethoxyquinolin-2(1H)-one derivatives have shown promise in antitumor applications. A study demonstrated that a compound with a 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold exhibited high antiproliferative activity and disrupted tumor vasculature, indicating potential as a tumor-vascular disrupting agent (Cui et al., 2017). Additionally, 4-chloroquinolines, including derivatives of 4-ethoxyquinolin-2(1H)-one, have been identified as key synthetic precursors for various anticancer agents (Mao et al., 2014).
Synthesis and Spectroscopy
The compound has also been a subject of interest in synthesis and spectroscopy studies. For instance, the regioselective preparation of 2-chloro-4-ethoxy-quinoline, an intermediate in synthesizing 2-substituted quinolones, was explored (Vontobel et al., 2020). Similarly, studies on the efficient preparation of 4-hydroxyquinolin-2(1H)-one derivatives have been conducted, highlighting their biological significance (Ishida et al., 2013).
Antimicrobial and Antioxidant Uses
Additionally, 4-ethoxyquinolin-2(1H)-one derivatives have shown antimicrobial activity. A novel compound synthesized using this derivative exhibited effective antimicrobial properties (Murugavel et al., 2017). Ethoxyquin, a related compound, has been used as an antioxidant in animal feed, indicating its potential in food preservation and safety applications (Blaszczyk et al., 2013).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of 4-ethoxyquinolin-2(1H)-one have been studied for their corrosion inhibition properties. For instance, Schiff base compounds derived from this molecule were effective in inhibiting mild steel corrosion in acidic conditions (Khan et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-7-11(13)12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPWJYSHRMEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxyquinolin-2(1H)-one | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2762680.png)

![6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2762683.png)
![2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2762688.png)




![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)
methanone](/img/structure/B2762695.png)
![2-[(3-Chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762696.png)
![N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2762698.png)
![1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762699.png)